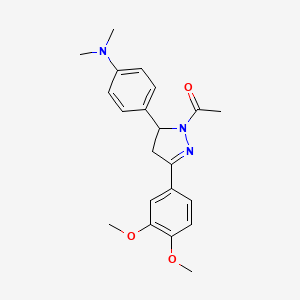

1-(3-(3,4-dimethoxyphenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Beschreibung

1-(3-(3,4-Dimethoxyphenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with 3,4-dimethoxyphenyl and 4-dimethylaminophenyl groups. Pyrazolines are heterocyclic compounds widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, while the 4-dimethylaminophenyl group introduces a strong electron-donating dimethylamino moiety.

Eigenschaften

IUPAC Name |

1-[5-(3,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-14(25)24-19(15-6-9-17(10-7-15)23(2)3)13-18(22-24)16-8-11-20(26-4)21(12-16)27-5/h6-12,19H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTUHNQLCKBIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-(3,4-Dimethoxyphenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a pyrazole core substituted with dimethoxy and dimethylamino groups. Its molecular formula is , with a molecular weight of approximately 342.39 g/mol. The compound's structure is crucial for its biological activity, influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with appropriate amines under reflux conditions. For instance, 3,4-dimethoxyacetophenone can be reacted with dimethylformamide and other reagents to yield the target compound in moderate yields (around 66%) .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes such as cyclooxygenases (COX), which are crucial in tumorigenesis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The anti-inflammatory activity is believed to stem from its ability to modulate pathways involving arachidonic acid metabolism .

Enzyme Inhibition

The compound has been studied as a potential inhibitor of monoamine oxidases (MAOs), which are enzymes involved in neurotransmitter metabolism. Some derivatives have shown reversible inhibition with low IC50 values, indicating their potential use in treating neurological disorders .

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrazole derivatives, including the target compound, revealed significant cytotoxic effects against MCF-7 breast cancer cells. The IC50 values ranged from 0.08 µM to 0.15 µM depending on the specific derivative tested .

Case Study 2: Anti-inflammatory Assessment

In a carrageenan-induced paw edema model in rats, the compound exhibited dose-dependent anti-inflammatory effects comparable to standard drugs like Indomethacin. The results suggested that the compound could be developed as an anti-inflammatory agent .

Research Findings

Research indicates that the biological activities of pyrazole derivatives are often linked to their ability to interact with various molecular targets. Molecular docking studies have shown that this compound binds effectively to COX enzymes and other relevant receptors .

Comparative Data Table

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 1-(3-(3,4-dimethoxyphenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit significant anticancer properties. A study published in ACS Omega reported the development of pyrazole-thiadiazole derivatives that showed promising activity against various cancer cell lines by inhibiting specific cancer pathways .

Antioxidant Properties

The compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. The presence of methoxy groups in its structure is believed to enhance its electron-donating ability, contributing to its antioxidant capacity.

Neurological Disorders

Due to the dimethylamino group present in its structure, there is potential for this compound to be explored as a treatment for neurological disorders. Compounds with similar structural motifs have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest in drug development.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazoline derivatives vary widely in biological and physicochemical properties depending on substituents. Key analogues include:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl and 4-dimethylaminophenyl groups contrast with chlorine substituents in analogues (e.g., ). Electron-donating groups may improve binding to biological targets (e.g., enzymes) by enhancing π-π stacking or hydrogen bonding .

Crystallographic and Physicochemical Properties

Crystal structures of pyrazoline derivatives reveal trends in molecular geometry:

Key Observations:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazoline derivatives like 1-(3-(3,4-dimethoxyphenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone?

- Methodological Answer : Pyrazoline derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, in related compounds, (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one reacts with hydrazine hydrate in acetic acid under reflux (6 hours) to form the pyrazoline core. The product is purified via recrystallization from ethanol or dimethylformamide (DMF) . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical for yield improvement.

Q. How is X-ray crystallography employed to confirm the structure of pyrazoline-based compounds?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and dihedral angles between aromatic rings. For instance, in a structurally similar compound, SC-XRD revealed dihedral angles of 6.69° and 74.88° between the pyrazoline ring and substituted phenyl groups, confirming steric and electronic interactions . Data collection at 100 K with Bruker APEX2 detectors and refinement using SHELXL are standard protocols .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and confirm ring closure. For example, pyrazoline protons typically appear as doublets of doublets (δ 3.0–4.5 ppm) due to vicinal coupling .

- IR : Stretching frequencies for C=O (1650–1700 cm) and N–H (3200–3400 cm) validate functional groups .

Advanced Research Questions

Q. How do substituents (e.g., 3,4-dimethoxyphenyl vs. 4-dimethylaminophenyl) influence the electronic and steric properties of pyrazoline derivatives?

- Methodological Answer : Electron-donating groups (e.g., methoxy, dimethylamino) enhance aromatic ring electron density, affecting reactivity and intermolecular interactions. For example, methoxy groups increase dihedral angles between rings (e.g., 74.88° in ), altering crystallographic packing and solubility . Computational studies (DFT) can quantify substituent effects on frontier molecular orbitals and dipole moments .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Contradictions often arise from solvent polarity, temperature gradients, or mixing efficiency. For example, switching from ethanol to DMF in recrystallization improves purity but may reduce yield due to solubility differences . Reaction monitoring via TLC or in-situ IR helps identify intermediate bottlenecks.

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect the bioactivity of pyrazoline derivatives?

- Methodological Answer : In crystal structures, C–H···O hydrogen bonds (e.g., C5–H5A···O2 in ) stabilize supramolecular chains, potentially mimicking biological target binding. Molecular docking studies against enzymes (e.g., kinases) can correlate hydrogen-bonding motifs with inhibitory activity .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME predict logP (lipophilicity), bioavailability, and metabolic stability. For pyrazoline derivatives, methoxy groups may enhance membrane permeability but reduce metabolic half-life due to cytochrome P450 interactions . MD simulations assess binding kinetics to serum albumin for toxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.